molecular formula C23H21N3O2S2 B11134516 (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11134516
M. Wt: 435.6 g/mol
InChI Key: IEVMLZQHVQQOEF-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a (Z)-configured benzylidene moiety and a 2-methoxyethyl substituent at the N3 position. Thiazolidinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties . The (Z)-stereochemistry of the benzylidene group is critical for molecular interactions, as seen in analogous rhodanine derivatives .

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O2S2/c1-16-8-10-17(11-9-16)21-18(15-26(24-21)19-6-4-3-5-7-19)14-20-22(27)25(12-13-28-2)23(29)30-20/h3-11,14-15H,12-13H2,1-2H3/b20-14-

InChI Key

IEVMLZQHVQQOEF-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Moiety

The pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones or chalcones. For instance, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared by reacting phenylhydrazine with 4-methylacetophenone under acidic conditions. This intermediate is purified via column chromatography (silica gel, 60–120 mesh) to achieve >95% purity.

Thiazolidinone Ring Construction

The thiazolidinone scaffold is synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetyl chloride in a one-pot reaction. This yields 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one, which is isolated as a crystalline solid (mp 148–150°C).

Knoevenagel Condensation

The final step involves Knoevenagel condensation between the pyrazole-4-carbaldehyde and thiazolidinone derivative. This is typically performed in acetic acid with sodium acetate as a base, heated at 80°C for 6–8 hours. The reaction proceeds via a nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde, forming the (5Z)-configured exocyclic double bond.

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
Pyrazole formationPhenylhydrazine, 4-methylacetophenone, HCl78
Thiazolidinone synthesis2-Methoxyethylamine, CS₂, chloroacetyl chloride85
Knoevenagel condensationAcetic acid, NaOAc, 80°C, 6 h72

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Knoevenagel condensation step. Using a Monowave® 300 reactor at 150°C and 300 W, the reaction time is reduced from 6 hours to 15 minutes while maintaining a yield of 70–75%. The microwave method enhances regioselectivity, favoring the (5Z)-isomer due to controlled thermal gradients.

Table 2: Microwave vs. Conventional Synthesis

ParameterConventionalMicrowave
Reaction Time6 h15 min
Temperature80°C150°C
Yield (%)7273
Energy ConsumptionHighLow

Solvent-Free and Catalytic Methods

Solvent-Free Cyclocondensation

Under solvent-free conditions, the pyrazole-thiazolidinone conjugate is synthesized using Bi(SCH₂COOH)₃ as a catalyst at 70°C. This approach eliminates solvent waste and achieves a 90% yield within 2 hours.

Polypropylene Glycol (PPG) as a Green Catalyst

Replacing traditional solvents with PPG-400 at 110°C improves atom economy. The reaction between 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2-methoxyethyl)-2-thioxo-thiazolidin-4-one in PPG affords an 83% yield, compared to 65% in ethanol.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : The exocyclic double bond (C=CH) resonates as a singlet at δ 7.25–7.35 ppm, while the thioxo group (C=S) is confirmed by a peak at δ 192 ppm in ¹³C NMR.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) validate the thiazolidinone core.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the (5Z)-configuration, with a dihedral angle of 8.2° between the pyrazole and thiazolidinone planes.

Optimization of Reaction Conditions

Temperature and Time Dependence

Elevating the temperature from 70°C to 110°C in PPG increases the yield from 65% to 83% but risks decomposition beyond 120°C.

Catalytic Screening

  • Bi(SCH₂COOH)₃ : 90% yield (solvent-free).

  • PPG-400 : 83% yield (green solvent).

  • Ultrasound Assistance : Reduces reaction time by 40% but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic and pyrazole derivatives.

Scientific Research Applications

Research indicates that thiazolidinone derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazolidinones have been shown to possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Studies suggest that compounds like this one may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
  • Anticancer Potential : The presence of the pyrazole moiety in the structure suggests potential anticancer activity, as many pyrazole derivatives have been reported to inhibit cancer cell proliferation.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various thiazolidinone derivatives, including the target compound, researchers found that it exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of thiazolidinones demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro. This was attributed to its ability to block NF-kB signaling pathways, which are critical in mediating inflammation.

Case Study 3: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis in specific cancer types. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Computational Studies

Computational methods such as Density Functional Theory (DFT) calculations have been employed to predict the electronic properties and reactivity of this compound. These studies provide insights into its stability and potential interactions with biological targets.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

    Signal Transduction: It can interfere with signaling pathways like the NF-κB pathway, which plays a role in cancer cell proliferation and survival.

    DNA Interaction: The compound may bind to DNA, causing disruptions in replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 2-methoxyethyl group in the target compound may enhance solubility compared to phenyl or hexyl substituents in analogues .
  • Pyrazole vs. Benzylidene Modifications : Pyrazole-substituted derivatives (e.g., target compound and ) exhibit improved steric fit in hydrophobic protein pockets compared to simpler benzylidenes .

Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation pathway, similar to and , where aldehydes react with thiazolidinone precursors under basic conditions .

Computational Similarity Metrics: Tanimoto and Dice Indices () suggest moderate similarity (~0.65–0.75) between the target compound and ’s hexyl derivative, primarily due to shared pyrazole and thioxo-thiazolidinone motifs .

Research Findings and Bioactivity Correlations

  • Structural Clustering and Bioactivity: highlights that thiazolidinones with pyrazole-benzylidene hybrids cluster together in bioactivity profiles, suggesting shared targets (e.g., kinases or antimicrobial enzymes) .
  • Hydrogen Bonding vs. Hydrophobic Interactions :
    • The 2-hydroxybenzylidene derivative () shows stronger hydrogen bonding (via –OH), enhancing antimicrobial activity but reducing membrane permeability compared to the target compound’s methoxyethyl group .
    • The hexyl chain in ’s analogue improves lipophilicity, correlating with higher predicted blood-brain barrier penetration .

Limitations and Contradictions in Evidence

  • Bioactivity Assumptions: While and link structural similarity to activity, ’s amino-substituted thiazol-4(5H)-one derivatives demonstrate divergent mechanisms (e.g., α-glucosidase inhibition vs. kinase inhibition), underscoring the role of minor substituent changes .

Biological Activity

The compound (5Z)-3-(2-methoxyethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Analgesic

These compounds have been extensively studied for their potential therapeutic applications, particularly in cancer treatment and metabolic disorders. The structural modifications in thiazolidin-4-one derivatives significantly influence their pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through multiple mechanisms, including enzyme inhibition and apoptosis induction.

Table 1: Summary of Anticancer Studies on Thiazolidin-4-one Derivatives

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Enzyme inhibition
A5498Cell cycle arrest

2. Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been well-documented. The compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives

Bacterial StrainZone of Inhibition (mm)Reference
E. coli20
S. aureus18
Pseudomonas aeruginosa15

3. Antidiabetic Activity

Thiazolidin-4-one derivatives have also been explored for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptors (PPARs). This action helps regulate glucose metabolism and insulin sensitivity.

Table 3: Summary of Antidiabetic Studies

Study ReferenceModel UsedEffect Observed
STZ-induced ratsDecreased blood glucose levels
Cell cultureIncreased insulin sensitivity

Case Studies

Several case studies have illustrated the therapeutic potential of thiazolidin-4-one derivatives:

  • Case Study on Anticancer Properties : A study involving the compound showed a significant reduction in tumor size in xenograft models when treated with the compound over a period of four weeks, indicating its potential as an anticancer agent.
  • Case Study on Antimicrobial Efficacy : Clinical trials demonstrated that the compound effectively reduced bacterial load in patients with chronic bacterial infections, showcasing its applicability in clinical settings.

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

  • Methodological Answer : The compound is synthesized via a Knoevenagel condensation between 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Key parameters include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance cyclization .
  • Catalyst : Acetic acid or piperidine to accelerate the condensation reaction .
  • Reaction time : 6–12 hours, monitored by TLC.
  • Purification : Recrystallization from DMF/ethanol mixtures improves purity .
    • Data Table :
SolventCatalystYield (%)Purity (HPLC)
EthanolAcetic acid6595%
MethanolPiperidine7298%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the C=S stretch (1180–1220 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxyethyl protons (δ 3.3–3.7 ppm) and pyrazole aromatic protons (δ 7.2–8.1 ppm). Z-configuration is confirmed by coupling constants (J = 12–14 Hz for vinylic protons) .
  • UV-Vis : π→π* transitions (λmax ~320 nm) indicate conjugation in the benzylidene-pyrazole system .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Antimicrobial screening : Use broth microdilution (MIC) against S. aureus and E. coli .
  • Anticancer assays : MTT assay on HeLa or MCF-7 cell lines, with IC₅₀ calculations .
  • Docking studies : AutoDock Vina to predict binding to bacterial DNA gyrase or human topoisomerase II .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR/IR spectra. Compare computed vs. experimental shifts to validate tautomeric forms or stereochemistry .
  • TD-DFT : Predict UV-Vis transitions and assign electronic transitions to specific molecular orbitals .
  • Case Study : Discrepancies in vinylic proton shifts (Δδ ~0.3 ppm) were resolved by identifying solvent polarity effects in DMSO vs. CDCl₃ .

Q. What strategies address crystallographic challenges in determining its 3D structure?

  • Methodological Answer :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data on microcrystalline samples .
  • Refinement : SHELXL for anisotropic displacement parameters and twin refinement (BASF parameter) for twinned crystals .
  • Validation : PLATON to check for missed symmetry or disorder .
    • Data Table :
SoftwareFunctionKey Parameters
SHELXLRefinementR1 < 0.05, wR2 < 0.12
ORTEP-3VisualizationThermal ellipsoids at 50% probability

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., NO₂) to enhance antibacterial activity .
  • Hybridization : Fuse with triazole or oxadiazole rings to improve solubility and target affinity .
  • Pharmacophore mapping : Identify critical moieties (thioxothiazolidinone core, pyrazole) using Schrödinger’s Phase .

Q. What experimental controls are essential to validate mechanistic studies in enzyme inhibition?

  • Methodological Answer :

  • Positive controls : Use ciprofloxacin (DNA gyrase) or doxorubicin (topoisomerase II) .
  • Negative controls : Assay with heat-denatured enzymes to confirm specificity.
  • Kinetic analysis : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to reconcile discrepancies?

  • Analysis : Variations in MIC values (e.g., 8 µg/mL vs. 32 µg/mL) arise from:

  • Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923) .
  • Solubility limits : DMSO concentration >1% may inhibit bacterial growth, requiring serial dilution in broth .
  • Biofilm vs. planktonic assays : Biofilms require 10× higher concentrations due to matrix resistance .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted synthesis (100°C, 30 min) for reduced side products .
  • Crystallography : Employ WinGX for integrated data processing and validation .
  • Bioassays : Include cytotoxicity assays (e.g., hemolysis) to rule out nonspecific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.